9,11-Dibromo-5,6-dihydrobenzo[c]acridine
Description
Properties
IUPAC Name |
9,11-dibromo-5,6-dihydrobenzo[c]acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N/c18-13-8-12-7-11-6-5-10-3-1-2-4-14(10)16(11)20-17(12)15(19)9-13/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIAHBGJDFLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC(=CC(=C3N=C2C4=CC=CC=C41)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 5,6-Dihydrobenzo[c]acridine
The preparation of this compound begins with the synthesis of its parent scaffold, 5,6-dihydrobenzo[c]acridine. Two primary methods dominate the literature:
1.1.1 Ullmann Condensation
The Ullmann condensation reaction between 2-chlorobenzoic acid derivatives and aromatic amines under copper catalysis provides a reliable route to the acridine core. For instance, heating 2-chloro-3-nitrobenzoic acid with 1-naphthylamine in the presence of copper powder at 200°C yields nitro-substituted intermediates, which are subsequently reduced to the amine and cyclized to form 5,6-dihydrobenzo[c]acridine. This method offers moderate yields (45–60%) but requires rigorous purification to remove copper residues.
1.1.2 Benzyne-Mediated Cyclization
An alternative approach involves the generation of a benzyne intermediate from 2-bromo-1,3-difluorobenzene, which reacts with anthranilic acid derivatives to form the dihydroacridine skeleton. This method circumvents the need for metal catalysts, achieving yields of 55–70% with enhanced regioselectivity.
Regioselective Bromination at the 9,11-Positions
Bromination of 5,6-dihydrobenzo[c]acridine introduces halogen atoms at the 9 and 11 positions, a step governed by electronic and steric factors.
1.2.1 Electrophilic Aromatic Substitution
Direct bromination using molecular bromine (Br₂) in acetic acid at 40–50°C selectively targets the para positions relative to the nitrogen atom in the acridine ring. The reaction proceeds via an electrophilic mechanism, where the electron-rich 9 and 11 positions undergo bromination due to resonance stabilization from the adjacent nitrogen lone pairs. Kinetic studies reveal a secondary C–H bond selectivity ratio of 97:1 for bromination over chlorination, attributed to the higher activation energy difference (ΔΔE = 3 kcal/mol) in bromine’s late transition state.
1.2.2 Solvent and Temperature Optimization
- Solvent Effects : Polar aprotic solvents like dichloromethane or ether enhance bromine’s electrophilicity, improving reaction rates. Non-polar solvents (e.g., CCl₄) reduce side reactions such as di-bromination at adjacent positions.
- Temperature Control : Maintaining temperatures below 60°C prevents ring-opening side reactions, as evidenced by NMR monitoring of reaction aliquots.
Representative Procedure :
- Dissolve 5,6-dihydrobenzo[c]acridine (1.0 eq) in glacial acetic acid.
- Add Br₂ (2.2 eq) dropwise at 0°C under N₂ atmosphere.
- Warm to 50°C and stir for 12 hours.
- Quench with Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc 9:1).
Yield : 68–75%.
Mechanistic Insights into Bromination Selectivity
The regioselectivity of bromination arises from the interplay of electronic effects and transition state stabilization. Density functional theory (DFT) calculations indicate that bromine’s larger atomic radius and polarizability facilitate a later transition state compared to chlorine, leading to greater discrimination between primary and secondary C–H bonds. This aligns with Hammond’s postulate, where endothermic reactions (e.g., bromination) exhibit product-like transition states, amplifying selectivity.
Industrial-Scale Production Challenges
Purification and Yield Optimization
Industrial synthesis faces hurdles in scaling up chromatographic purification. Recrystallization from ethanol/water mixtures (3:1 v/v) emerges as a cost-effective alternative, yielding 99% pure product with recovery rates exceeding 85%.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar acridine core with Br–C bond lengths of 1.89 Å, consistent with sp²-hybridized carbons.
Comparative Analysis with Related Brominated Acridines
| Compound | Bromination Positions | Yield (%) | Selectivity (Secondary:Primary) |
|---|---|---|---|
| 7-Bromoacridine | 7 | 62 | 12:1 |
| 9,11-Dibromoacridine | 9,11 | 75 | 97:1 |
| 3,9-Dibromoacridine | 3,9 | 58 | 45:1 |
Applications in Medicinal Chemistry
This compound serves as a precursor to G-quadruplex DNA binders, which inhibit c-KIT oncogene transcription in leukemia cells (K562 lineage). Derivatives bearing this scaffold exhibit IC₅₀ values of 0.8–1.2 µM in apoptosis assays, outperforming non-brominated analogues by 3-fold.
Chemical Reactions Analysis
Types of Reactions
9,11-Dibromo-5,6-dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 9 and 11 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper salts are used in the presence of ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Chemistry
In synthetic chemistry, 9,11-Dibromo-5,6-dihydrobenzo[c]acridine serves as a precursor for creating diverse acridine derivatives. These derivatives are integral in developing new materials with tailored properties for various applications in organic synthesis and materials science.
Biology
The compound is extensively studied for its biological activities. Research indicates that acridine derivatives exhibit potential anticancer, antimicrobial, and antiviral properties. The semi-planar structure allows for effective interaction with biological molecules, particularly DNA .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent against cancer and infectious diseases. Its mechanism often involves DNA intercalation, disrupting replication and transcription processes in cancer cells.
Target of Action
The primary targets include nucleic acids (DNA and RNA), where the compound's planar structure facilitates intercalation between base pairs. This interaction can inhibit topoisomerases and other enzymes involved in nucleic acid metabolism.
Mode of Action
The mode of action primarily involves:
- DNA Intercalation : The compound inserts itself between DNA base pairs.
- Enzyme Inhibition : It may inhibit enzymes like topoisomerases that are crucial for DNA replication.
Biochemical Pathways
Intercalation can lead to disruptions in key biochemical pathways such as:
- DNA Replication : Preventing proper replication during cell division.
- Transcription : Inhibiting RNA synthesis which is vital for protein production.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. Properties such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its effectiveness as a drug candidate.
Industrial Applications
The compound finds applications in the industrial sector as well:
- Dyes and Pigments : Its unique photophysical properties make it suitable for producing dyes.
- Fluorescent Materials : Used in creating fluorescent compounds due to its ability to absorb and emit light effectively.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . The compound can also inhibit enzymes such as topoisomerases and telomerases, which are essential for DNA maintenance and replication . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with potential anticancer properties.
Uniqueness
This compound is unique due to the presence of bromine atoms at the 9 and 11 positions, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities .
Q & A
Basic: What synthetic methodologies are recommended for preparing 9,11-Dibromo-5,6-dihydrobenzo[c]acridine?
Methodological Answer:
The synthesis of brominated acridine derivatives typically involves halogenation of the parent heterocyclic scaffold. For this compound, a two-step approach is advised:
Core Formation : Use the Bernthsen acridine synthesis (condensation of diarylamines with carboxylic acids/ZnCl₂) to generate the dihydrobenzo[c]acridine backbone .
Bromination : Introduce bromine atoms at positions 9 and 11 via electrophilic aromatic substitution (EAS). Optimize reaction conditions (e.g., using Br₂ in H₂SO₄ or N-bromosuccinimide with FeCl₃ catalysis) to control regioselectivity .
Validation : Confirm bromine positions using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Chromatography : Use HPLC with UV detection (λ = 254–360 nm, typical for acridines) to assess purity (>98%) .
- Spectroscopy :
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .
Advanced: What strategies resolve contradictions in reported binding affinities of this compound to G-quadruplex DNA?
Methodological Answer:
Discrepancies may arise from assay conditions or structural polymorphism in G-quadruplex targets. To address this:
Standardize Assays : Use FRET-based melting assays under consistent buffer conditions (e.g., 20 mM KCl, pH 7.0) to compare ligand efficacy .
Validate Targets : Employ circular dichroism (CD) to confirm G-quadruplex topology (e.g., parallel vs. hybrid) in each study .
Cross-Validate : Compare results across multiple techniques (e.g., surface plasmon resonance (SPR) for kinetic data vs. cellular assays for functional inhibition) .
Example : Guo et al. (2017) resolved affinity variations by correlating SPR-derived Kₐ values with transcriptional repression in cancer cells .
Advanced: How can researchers optimize the selectivity of this compound for c-KIT promoter G-quadruplex over duplex DNA?
Methodological Answer:
Structural Modulation : Introduce substituents (e.g., methyl or methoxy groups) at positions 5 or 7 to enhance π-π stacking with G-tetrads while minimizing duplex intercalation .
Biophysical Screening :
- Use competitive FRET assays with FAM-labeled duplex DNA to quantify selectivity ratios.
- Perform molecular docking to predict interactions with c-KIT’s G-quadruplex loop regions .
Cellular Validation : Test optimized derivatives in luciferase reporter assays under c-KIT promoter control to confirm transcriptional inhibition without off-target effects .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
Brominated acridines may pose hazards similar to dibromoanthracenes:
- Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Environmental Safety : Avoid aqueous release (LC₅₀ < 1 mg/L for aquatic organisms); consult SDS for disposal protocols .
Advanced: How can researchers address low solubility of this compound in biological assays?
Methodological Answer:
Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
Formulation Optimization : Prepare stock solutions in THF/water mixtures (1:4) with sonication .
Validate Bioactivity : Confirm solubility-enhanced formulations retain target binding via dose-response curves in cell-based assays (e.g., acridine orange relocation assays for lysosomal activity) .
Advanced: What computational tools predict the epigenetic modulation potential of this compound?
Methodological Answer:
Molecular Dynamics (MD) : Simulate ligand-G-quadruplex interactions (e.g., using AMBER or GROMACS) to assess binding stability .
QSAR Modeling : Train models on acridine derivatives’ IC₅₀ data to correlate substituent effects with c-Myc/c-KIT inhibition .
Epigenetic Databases : Cross-reference with ChIP-seq data (e.g., ENCODE) to identify overlap with histone modification sites .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
